molecular formula C22H14ClNO4 B5056313 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B5056313
M. Wt: 391.8 g/mol
InChI Key: SSBPJGZWVQKHEG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is an organic compound that features a chlorophenoxy group and an anthracene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent under basic conditions.

    Coupling with anthracene derivative: The chlorophenoxy intermediate is then coupled with 9,10-dioxo-9,10-dihydroanthracene-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the anthracene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the anthracene derivative.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of organic electronic materials or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Uniqueness

The presence of the chlorophenoxy group in 2-(4-chlorophenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide may confer unique properties such as increased reactivity or specific interactions with biological targets compared to its brominated or methylated analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO4/c23-13-5-8-15(9-6-13)28-12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPJGZWVQKHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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